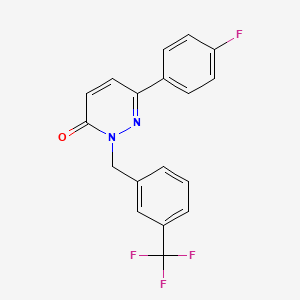
6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H12F4N2O and its molecular weight is 348.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula: C17H14F3N3O
- Molecular Weight: 345.30 g/mol
- Key Functional Groups:
- Pyridazine ring
- Fluorophenyl group
- Trifluoromethyl group
These structural features contribute to the compound's unique reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, suggesting a promising antibacterial profile .
Anticancer Potential
Compounds related to pyridazine have also been explored for their anticancer properties. A study evaluating similar structures found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Enzyme Inhibition
Another aspect of the biological activity of pyridazine derivatives includes their role as enzyme inhibitors. For example, some studies have reported that these compounds can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation .
Case Studies
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with DNA: Similar compounds often intercalate into DNA or inhibit topoisomerases, leading to disruption of replication and transcription.
- Enzyme Modulation: The ability to inhibit specific enzymes can alter metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis: Many pyridazine derivatives have been shown to activate apoptotic pathways in cancer cells.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-8-9-17(25)24(23-16)11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIRMOZQJUQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














